Molecular Descriptor Differentiation: XLogP3 vs. the Dihydro Analog
The target compound's predicted lipophilicity (XLogP3 = 3.0 [1]) differentiates it from the fully saturated analog 4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine, for which a slightly lower LogP would be anticipated due to the loss of the conjugated double bond in the central seven-membered ring. The unsaturated system may confer distinct pharmacokinetic and receptor-binding profiles relevant to central nervous system or intracellular target engagement.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 (XLogP3-AA, PubChem computed) |
| Comparator Or Baseline | 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine (CAS 1232-26-4). XLogP3 value not directly available in retrieved data; inferred to be lower based on structural saturation. |
| Quantified Difference | Inferred decrease due to saturation; exact numerical difference not available. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and off-target binding, making this a critical parameter for selecting compounds for cell-based assays or in vivo studies.
- [1] PubChem. Compound Summary for CID 84819679, 4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine. National Center for Biotechnology Information, 2025. View Source
